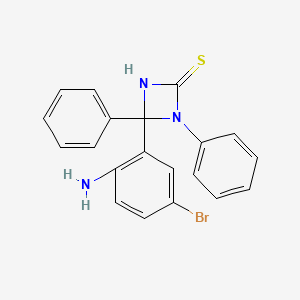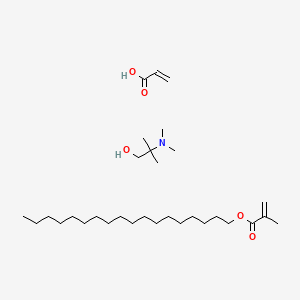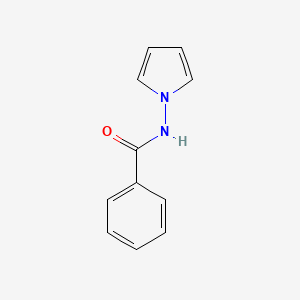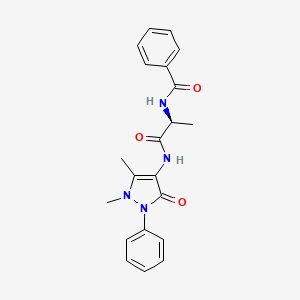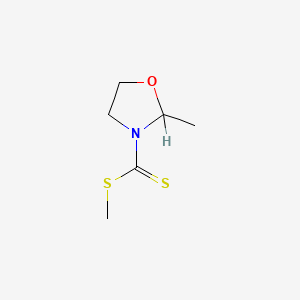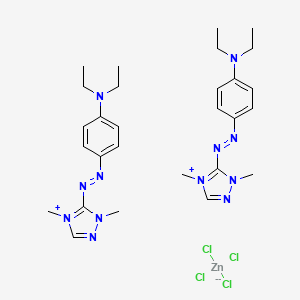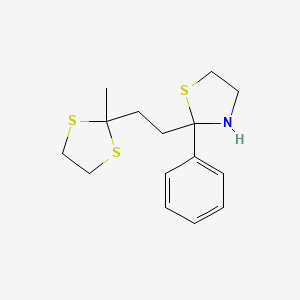
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide is a compound that features a guanidine group, which is known for its high basicity and ability to form hydrogen bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide typically involves the reaction of 1-methylpiperidine with a guanidylating agent. One common method is the reaction of 1-methylpiperidine with S-methylisothiourea in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide can undergo various types of chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form guanidinium derivatives.
Reduction: Reduction reactions can convert the guanidine group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the guanidine group can yield guanidinium salts, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form hydrogen bonds.
Mécanisme D'action
The mechanism of action of 1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity and protein-protein interactions, making the compound useful in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Guanidinoethyl)-1-methylpyrrolidinium iodide hydriodide: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
Guanidine hydrochloride: A simpler guanidine compound used in protein denaturation studies.
S-methylisothiourea: A guanidylating agent used in the synthesis of guanidine derivatives.
Uniqueness
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide is unique due to its specific structure, which combines the guanidine group with a piperidine ring. This combination enhances its ability to interact with biological molecules and makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
93484-17-4 |
|---|---|
Formule moléculaire |
C9H22I2N4 |
Poids moléculaire |
440.11 g/mol |
Nom IUPAC |
2-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]guanidine;iodide;hydroiodide |
InChI |
InChI=1S/C9H21N4.2HI/c1-13(6-3-2-4-7-13)8-5-12-9(10)11;;/h2-8H2,1H3,(H4,10,11,12);2*1H/q+1;;/p-1 |
Clé InChI |
TYHJIUIFMDATBA-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCCC1)CCN=C(N)N.I.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



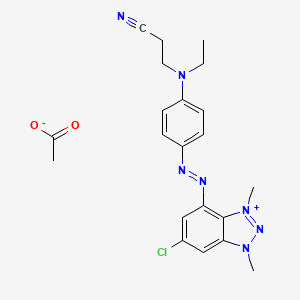
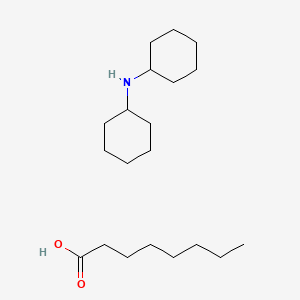
![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)
